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Compound of Interest

Compound Name:
Isobutyl 5-chloro-2,2-

dimethylvalerate

Cat. No.: B194615 Get Quote

To provide a comprehensive comparison for researchers, scientists, and drug development

professionals, this guide details the spectral characteristics of Isobutyl 5-chloro-2,2-
dimethylvalerate and its structural analogs. Due to the limited availability of public spectral

data for Isobutyl 5-chloro-2,2-dimethylvalerate, this guide leverages data from closely

related compounds, Methyl 5-chloro-2,2-dimethylvalerate and Isobutyl 5-chlorovalerate, to infer

and compare expected spectral features.

Structural Comparison of Analyzed Compounds
The key structural differences between Isobutyl 5-chloro-2,2-dimethylvalerate and its

analogs lie in the ester group and the substitution pattern on the valerate backbone. These

differences are expected to manifest in their respective spectral data.
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Chemical Structures of Target Compound and Analogs
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Caption: Molecular structures of the target compound and its analogs.
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Spectral Data Comparison
While experimental data for Isobutyl 5-chloro-2,2-dimethylvalerate is not readily available in

public databases, we can predict its spectral characteristics based on the data of its analogs.

The following tables summarize the available and predicted spectral data for the three

compounds.

Mass Spectrometry Data
The mass spectra of these compounds are expected to show characteristic fragmentation

patterns related to the ester and the chlorinated alkyl chain. The presence of chlorine is readily

identified by the M+2 isotope peak, with an intensity ratio of approximately 3:1 for the 35Cl and

37Cl isotopes.[1]

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z) and
Interpretation
(Predicted/Observe
d)

Isobutyl 5-chloro-2,2-

dimethylvalerate
C₁₁H₂₁ClO₂ 220.74

Predicted: [M]+ at

220/222, loss of

isobutylene (C₄H₈)

from molecular ion,

cleavage of the ester

group, loss of HCl.

Methyl 5-chloro-2,2-

dimethylvalerate
C₈H₁₅ClO₂ 178.66

Observed data not

found.Predicted: [M]+

at 178/180, loss of

methoxy group

(OCH₃), loss of HCl.

Isobutyl 5-

chlorovalerate
C₉H₁₇ClO₂ 192.68

Observed data not

found.Predicted: [M]+

at 192/194, loss of

isobutylene (C₄H₈),

loss of HCl.
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¹H NMR Spectral Data
The ¹H NMR spectra will provide information about the different proton environments in the

molecules. Key signals will include those from the isobutyl or methyl ester group and the

protons on the chlorinated pentanoate chain.

Compound
Key Proton Signals and Predicted
Chemical Shifts (ppm)

Isobutyl 5-chloro-2,2-dimethylvalerate

Predicted: ~3.8 (d, 2H, -OCH₂-), ~1.9 (m, 1H, -

CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂), ~3.5 (t, 2H,

-CH₂Cl), ~1.7 (m, 2H, -CH₂-), ~1.2 (s, 6H, -

C(CH₃)₂)

Methyl 5-chloro-2,2-dimethylvalerate

Observed data not found.Predicted: ~3.7 (s, 3H,

-OCH₃), ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -

CH₂-), ~1.2 (s, 6H, -C(CH₃)₂)

Isobutyl 5-chlorovalerate

Observed data not found.Predicted: ~3.8 (d, 2H,

-OCH₂-), ~1.9 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -

CH(CH₃)₂), ~3.6 (t, 2H, -CH₂Cl), ~2.3 (t, 2H, -

COCH₂-), ~1.8 (m, 4H, -CH₂CH₂-)

¹³C NMR Spectral Data
The ¹³C NMR spectra will distinguish the different carbon environments. The carbonyl carbon of

the ester and the carbon bearing the chlorine atom are expected to have characteristic

chemical shifts.
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Compound
Key Carbon Signals and Predicted
Chemical Shifts (ppm)

Isobutyl 5-chloro-2,2-dimethylvalerate

Predicted: ~177 (C=O), ~71 (-OCH₂-), ~45 (-

CH₂Cl), ~42 (-C(CH₃)₂), ~35 (-CH₂-), ~28 (-

CH(CH₃)₂), ~25 (-C(CH₃)₂), ~19 (-CH(CH₃)₂)

Methyl 5-chloro-2,2-dimethylvalerate

Observed data not found.Predicted: ~178

(C=O), ~52 (-OCH₃), ~45 (-CH₂Cl), ~42 (-

C(CH₃)₂), ~35 (-CH₂-), ~25 (-C(CH₃)₂)

Isobutyl 5-chlorovalerate

Observed data not found.Predicted: ~173

(C=O), ~71 (-OCH₂-), ~45 (-CH₂Cl), ~34 (-

COCH₂-), ~30 (-CH₂-), ~28 (-CH(CH₃)₂), ~22 (-

CH₂-), ~19 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy Data
The IR spectra of esters are characterized by a strong carbonyl (C=O) stretching absorption

and C-O stretching bands.[2][3][4]

Compound
Key IR Absorptions (cm⁻¹) and Functional
Group (Predicted/Observed)

Isobutyl 5-chloro-2,2-dimethylvalerate
Predicted: ~1735 (C=O stretch), ~1250-1000

(C-O stretch), ~700-600 (C-Cl stretch)

Methyl 5-chloro-2,2-dimethylvalerate

Observed data not found.Predicted: ~1740

(C=O stretch), ~1250-1000 (C-O stretch), ~700-

600 (C-Cl stretch)

Isobutyl 5-chlorovalerate

Observed data not found.Predicted: ~1735

(C=O stretch), ~1250-1000 (C-O stretch), ~700-

600 (C-Cl stretch)

Experimental Protocols
The following are general protocols for the acquisition of spectral data for small organic

molecules like the ones discussed.
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Workflow for Spectral Data Acquisition and Analysis

General Workflow for Spectral Analysis

Sample Preparation

Data Acquisition

Data Analysis

Weigh Compound

Dissolve in appropriate
deuterated solvent (NMR)
or volatile solvent (MS, IR)

1H and 13C NMR Spectroscopy Mass Spectrometry (e.g., GC-MS) Infrared Spectroscopy (e.g., ATR)

Process Raw Data
(e.g., Fourier Transform for NMR)

Interpret Spectra
(Chemical shifts, m/z, frequencies)

Structure Elucidation/
Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

